molecular formula C14H19NO4 B1443916 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 919111-34-5

1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B1443916
M. Wt: 265.3 g/mol
InChI Key: VJPSRVSSKYBSCQ-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the CAS number 919111-34-5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, such as its melting point, boiling point, density, and molecular formula, can be found on various chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one and similar derivatives have been studied in the context of Maillard reactions, where they can form melanoidin-like polymers. These polymers show potential significance in melanoidin formation, a type of complex molecule formed during the cooking process, which could have implications in food chemistry and nutrition (Tressl et al., 1998).
  • It has been synthesized and its oligomerization studied, indicating its reactivity and potential for forming complex molecular structures (R. Fan, Weixun Li, & Bing Wang, 2009).

Application in Heterocyclic Compound Synthesis

  • Derivatives of pyrrolidin-2-ones, which include compounds like 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, play a significant role in synthesizing non-aromatic heterocyclic compounds. These compounds are found in many natural products and biologically active molecules, highlighting their importance in pharmaceutical synthesis (D. D. Rubtsova et al., 2020).

Antioxidative Activity

  • Certain derivatives of this compound have been tested for their antioxidative activity. Studies indicate that these derivatives could have potential applications in food science or pharmaceuticals due to their ability to counteract oxidative processes (Tressl et al., 1998).

Potential in Synthesizing Bioactive Compounds

  • The structural flexibility of this compound makes it a candidate for the synthesis of new medicinal molecules with improved biological activity. This underlines its importance in the development of novel pharmaceuticals (D. D. Rubtsova et al., 2020).

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-12-4-3-11(13(6-12)19-2)8-15-7-10(9-16)5-14(15)17/h3-4,6,10,16H,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPSRVSSKYBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734741
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

CAS RN

919111-34-5
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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